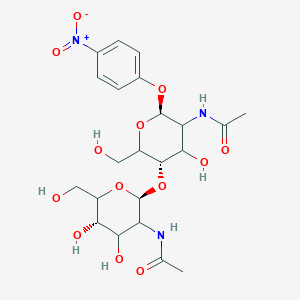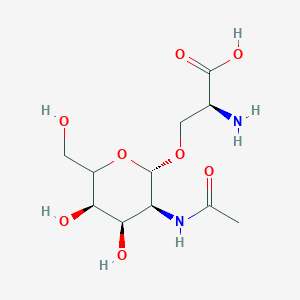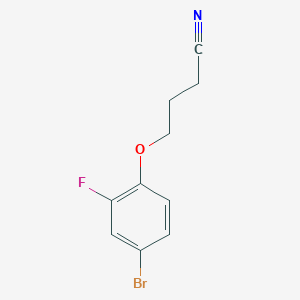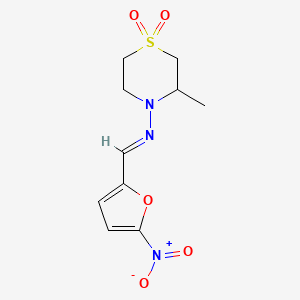
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
Descripción general
Descripción
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside is a useful research compound. Its molecular formula is C22H31N3O13 and its molecular weight is 545.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chitinase Characterization in Salmonella Typhimurium
A study characterized a novel chitinase from Salmonella Typhimurium, which demonstrated activity by hydrolyzing 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside among other substrates. This enzyme, related to glycoside hydrolase family 18, did not act on substrates like 4-nitrophenyl N-acetyl-β-D-glucosaminide, indicating specificity in its action. Furthermore, its enzymatic activity was characterized using (1)H-nuclear magnetic resonance, revealing chitin as a substrate and resulting in the release of N,N'-diacetylchitobiose (Larsen et al., 2011).
2. Directed Evolution of Bacillus Chitinase
In another study, the directed evolution of chitinase from Bacillus licheniformis led to the creation of mutant chitinases with improved properties. The activity of these mutant enzymes was screened using 4-nitrophenyl-beta-1,4-N, N'-diacetyl-chitobioside, and one mutant demonstrated significantly improved catalytic activity compared to the wild types. This finding emphasizes the potential of directed evolution in enhancing enzyme efficiency for industrial applications (Songsiriritthigul et al., 2009).
3. Chitinase Activity in Hydrolysis Reactions
A study demonstrated the enzymatic reaction of a GH-19 class II barley chitinase by hydrolyzing 4-nitrophenyl penta-N-acetyl-β-chitopentaoside, monitored by real-time ESIMS. The study shed light on the substrate-binding modes of the enzyme, emphasizing the interaction of the 4-nitrophenyl moiety of the substrate with the enzyme binding site (Letzel et al., 2011).
Biological Functions and Applications
1. Chitotriosidase in Disease Contexts
Research into mouse Chitotriosidase (Chit1) associated with various diseases (e.g., Gaucher disease, chronic obstructive pulmonary disease) assessed the chitinolytic properties of recombinant Chit1 using 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside. This study provided insights into the optimal conditions for Chit1 activity and its potential pathophysiological roles in vivo, highlighting its significance in medical research (Kimura et al., 2016).
2. Acidic Mammalian Chitinase and Health
Acidic mammalian chitinase (AMCase), associated with conditions like asthma and allergic inflammation, was studied in an E. coli expression system. The periplasmic production of active AMCase fused to certain protein tags in E. coli and its chitinolytic activity against 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside was examined. This study contributed to understanding the biomedical functions of mouse AMCase, emphasizing its relevance in health and disease contexts (Kashimura et al., 2013).
Propiedades
IUPAC Name |
N-[(2S,5S)-2-[(3S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13?,14?,15?,16?,17-,18?,19?,20-,21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBFEVWOQMUQIE-DVPWHJCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)O)CO)O[C@@H]2C(O[C@H](C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,5S,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7826331.png)


![Ethanone,2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B7826344.png)

![[(2R,4S,6R,7S,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B7826349.png)
![2-[(3-Methylthiophen-2-yl)methylazaniumyl]acetate](/img/structure/B7826356.png)





